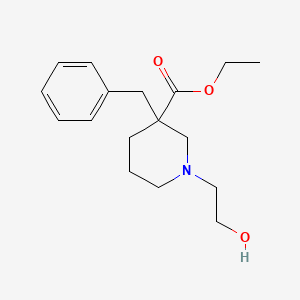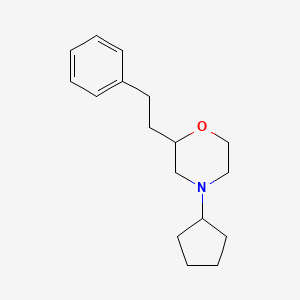![molecular formula C21H30N2O2 B3802348 7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3802348.png)
7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one
Übersicht
Beschreibung
7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-methoxyphenylmethyl group: This step involves the alkylation of the spirocyclic core with a 3-methoxybenzyl halide under basic conditions.
Addition of the 2-methylbut-2-enyl group: This can be accomplished through a Heck reaction, where the spirocyclic core is coupled with a 2-methylbut-2-enyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[45]decan-6-one include other spirocyclic compounds with different substituents These compounds may share similar structural features but differ in their chemical and biological properties The uniqueness of 7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4
References
- Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses
- 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles
Eigenschaften
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-4-17(2)14-22-12-10-21(16-22)9-6-11-23(20(21)24)15-18-7-5-8-19(13-18)25-3/h4-5,7-8,13H,6,9-12,14-16H2,1-3H3/b17-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXSZIFCOGZXAM-HAVNEIBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxy-3,5-dimethylphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B3802267.png)
![(2S)-1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-isopropyl-4-methylpiperazine](/img/structure/B3802268.png)
![N-allyl-N-[4-(methylthio)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B3802270.png)
![6-{[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3802275.png)
![(3R,4R)-1-[(5-cyclopentylthiophen-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B3802277.png)
![7-(cyclopropylmethyl)-2-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B3802289.png)
![1-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3802291.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3802301.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3802310.png)

![2-{3-[(4-methylphenyl)amino]-3-oxopropanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3802327.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3802341.png)
![(1S*,4S*)-2-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3802350.png)
